COLICIN E1 - 11032-88-5

COLICIN E1

Catalog Number: EVT-1514528
CAS Number: 11032-88-5
Molecular Formula: C20H17N3Na2O8S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Colicin E1 is a bacteriocin produced by Escherichia coli, which exhibits potent antibacterial properties against closely related bacterial strains. It is classified as a type of colicin, which are proteins that can kill other bacteria. Colicin E1 specifically targets E. coli and some other Gram-negative bacteria, making it a significant player in microbial competition and a potential tool in antibiotic development.

Source

Colicin E1 is derived from E. coli strains that harbor the colicin E1 plasmid, typically known as pColE1. This plasmid encodes the genes necessary for the production of colicin E1 and its immunity proteins, which protect the producing cells from self-inflicted damage.

Classification

Colicin E1 belongs to the family of bacteriocins, which are ribosomally synthesized antimicrobial peptides. It is classified under the group of colicins that are characterized by their ability to penetrate bacterial membranes and disrupt cellular functions.

Synthesis Analysis

Methods

The synthesis of colicin E1 can be achieved through various methods, including traditional fermentation techniques and modern molecular biology approaches such as cell-free protein synthesis (CFPS).

  1. Cell-Free Protein Synthesis: This method allows for rapid production without the need for purification steps. It utilizes extracts from E. coli to synthesize colicins directly from DNA templates, enabling high-throughput screening of different colicins, including colicin E1 .
  2. Recombinant Techniques: Colicin E1 can also be produced by cloning its gene into expression vectors (e.g., pET-22b) and transforming competent E. coli cells. The expression can be induced using isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by purification using affinity chromatography techniques .

Technical Details

The production process generally involves:

  • Growing E. coli in nutrient-rich media.
  • Inducing protein expression at specific optical densities.
  • Harvesting and lysing cells to extract the expressed protein.
  • Purifying the protein using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and nickel-affinity chromatography.
Molecular Structure Analysis

Structure

Colicin E1 comprises several structural domains, including:

  • A receptor-binding domain that interacts with outer membrane proteins such as TolC.
  • A translocation domain that facilitates its entry into target cells.
  • A cytotoxic domain that disrupts cellular processes once inside the target bacterium.

Recent studies utilizing cryo-electron microscopy have provided high-resolution images of colicin E1 bound to TolC, revealing its mechanism of action at the molecular level .

Data

The molecular weight of colicin E1 is approximately 60 kDa, and its isoelectric point is around 9.05, indicating a basic nature due to a high content of lysine and arginine residues .

Chemical Reactions Analysis

Colicin E1 primarily acts through specific interactions with bacterial membranes:

  • It binds to TolC, a component of the efflux pump system in E. coli, effectively plugging it and preventing antibiotic efflux .
  • This interaction leads to increased susceptibility of bacteria to other antibiotics, showcasing its potential as an antibiotic potentiator.

Technical Details

The binding involves polar interactions between specific amino acids in colicin E1 and residues in TolC, facilitating a stable complex formation that inhibits normal efflux functions .

Mechanism of Action

Colicin E1 exerts its antibacterial effects through a multi-step process:

  1. Binding: It first binds to specific receptors on the target bacterial surface.
  2. Translocation: Following binding, it translocates across the outer membrane into the periplasmic space.
  3. Cytotoxic Activity: Once inside, it disrupts critical cellular processes leading to cell death.

This mechanism highlights its role not only as a bacteriocin but also as a potential model for developing new antimicrobial agents targeting similar pathways in pathogenic bacteria .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 60 kDa
  • Isoelectric Point: 9.05
  • Solubility: Highly soluble in aqueous solutions due to its protein nature.

Chemical Properties

  • Stability: Colicin E1 remains stable under various physiological conditions but may denature under extreme pH or temperature conditions.
  • Activity Spectrum: Primarily active against E. coli strains but shows some activity against closely related Gram-negative bacteria.

Relevant analyses indicate that colicin E1 retains activity even against persister cells, which are typically resistant to conventional antibiotics .

Applications

Colicin E1 has several scientific uses:

  • Antimicrobial Research: Its ability to kill pathogenic bacteria positions it as a candidate for developing new antibiotics or adjunct therapies to enhance existing treatments.
  • Biotechnological Applications: Colicins can be engineered for specific targeting in microbial ecology studies or as tools in synthetic biology for controlling bacterial populations.
  • Virulence Factor Studies: Research indicates that colicin E1 may play a role in the virulence of certain uropathogenic E. coli strains, making it relevant for understanding bacterial pathogenicity mechanisms .
Introduction to Colicin E1

Historical Discovery and Classification Within Bacteriocins

Colicin E1 was first identified as part of the colicin "E" group in the mid-20th century, following André Gratia’s initial 1925 discovery of colicins as antibacterial agents produced by Escherichia coli [4] [6]. It belongs to the bacteriocin family, ribosomally synthesized antimicrobial proteins deployed by bacteria to eliminate competing strains. Colicin E1 is classified as a Group A colicin due to its dependence on the Tol translocation system for cellular entry and its plasmid-encoded lysis protein facilitating release from producer cells [1] [6] [8]. Structurally, it is a pore-forming toxin (70 kDa) organized into three functional domains:

  • Receptor-binding (R) domain: Binds vitamin B12 transporter BtuB.
  • Translocation (T) domain: Mediates passage through the outer membrane via TolC.
  • Cytotoxic (C) domain: Forms voltage-gated channels in the inner membrane [2] [5] [9].

Table 1: Key Characteristics of Colicin E1

PropertyDescription
Molecular Weight70 kDa
ClassificationGroup A colicin (Tol-dependent)
Cytotoxic MechanismInner membrane pore formation
Primary ReceptorBtuB (Vitamin B12 transporter)
Translocon PartnerTolC (Outer membrane channel)
Genetic OriginPlasmid-encoded (pColE1)

Biological Role in Microbial Competition and Ecological Dynamics

Colicin E1 serves as a potent ecological weapon in nutrient-scarce environments, enabling producer strains to dominate complex microbial communities. Its pore-forming activity depolarizes the inner membrane of susceptible E. coli, causing K+ efflux, collapse of proton motive force, and ATP depletion [5] [6]. This leads to rapid cell death, granting the producer a competitive niche [8] [10].

Ecologically, colicin E1 production follows a "kill, escape, and persist" dynamic:

  • SOS Response Activation: DNA-damaging agents (e.g., UV, mitomycin C) induce colicin synthesis via RecA/LexA regulatory cascades [6] [8].
  • Programmed Producer Lysis: Co-expressed lysis protein (encoded by the cel gene) facilitates colicin release, sacrificing the producer cell [6] [8].
  • Immunity Protection: Producer cells co-express the immunity protein ImmE1, which binds the cytotoxic domain and prevents self-intoxication [5] [6].

Recent studies reveal colicin E1’s unexpected role in antibiotic potentiation: Its T-domain plugs the TolC channel, disabling multidrug efflux pumps and sensitizing E. coli to erythromycin, chloramphenicol, and rifampicin [2] [9].

Genomic Context: Plasmid-Borne Colicinogenic Operons

The genetic determinants of colicin E1 reside on ~6.6 kb pColE1 plasmids, which are multicopy (15–20 copies/cell) and non-conjugative [6] [8]. The operon comprises three tightly regulated genes organized as follows:

SOS Box → *cea* (colicin structural gene) → *imm* (immunity gene) → *cel* (lysis gene)  
  • Regulation: LexA repressor binds SOS boxes upstream of cea, inhibiting transcription. DNA damage triggers RecA-mediated LexA cleavage, derepressing the operon [6] [8].
  • Immunity Protein (ImmE1): A cytoplasmic membrane-anchored protein that inactivates the colicin pore domain [5].
  • Lysis Protein (Cel): A 3.4 kDa lipoprotein activating phospholipase A, triggering envelope rupture and colicin release [6] [8].

Table 2: pColE1 Operon Components and Functions

Gene/ElementFunctionRegulatory Role
SOS BoxLexA binding siteRepresses operon under non-stress conditions
ceaEncodes colicin E1 preproteinToxin synthesis
immEncodes ImmE1 immunity proteinSelf-protection
celEncodes lysis proteinFacilitates colicin release

Horizontal transfer of pColE1 drives colicin E1 dissemination in Enterobacteriaceae populations, though conjugative transfer requires helper plasmids [8] [10]. Genomic analyses show frequent truncations/recombinations in colicin E1-like operons, suggesting adaptive evolution for niche specialization [3] [10].

Properties

CAS Number

11032-88-5

Product Name

COLICIN E1

Molecular Formula

C20H17N3Na2O8S2

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